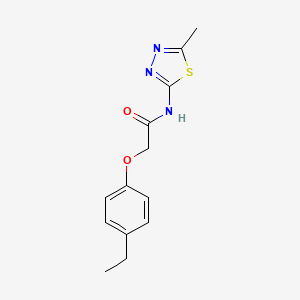

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylphenoxy group and a thiadiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

Formation of 4-ethylphenol: This can be achieved through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

Synthesis of 4-ethylphenoxyacetic acid: The 4-ethylphenol is then reacted with chloroacetic acid in the presence of a base to form 4-ethylphenoxyacetic acid.

Formation of 5-methyl-1,3,4-thiadiazol-2-amine: This intermediate can be synthesized by reacting thiosemicarbazide with acetic anhydride.

Coupling Reaction: Finally, 4-ethylphenoxyacetic acid is coupled with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Formation of the Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide with carboxylic acid derivatives. For example:

-

Intermediate Formation : Cyclization of 2-naphthoxy acetic acid with thiosemicarbazide in the presence of POCl₃ yields 5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-amine , a structural analog (source ).

Acetamide Linker Attachment

Chloroacetyl chloride is used to functionalize the thiadiazole amine group:

-

Reaction Scheme :

Thiadiazol-2-amine+ClCH2COClEt3NChloroacetamide intermediate

This intermediate is then subjected to nucleophilic substitution with substituted piperazines or phenoxy groups (source ).

Final Substitution

The 4-ethylphenoxy group is introduced via an ether linkage:

-

Key Step : Reaction of the chloroacetamide intermediate with 4-ethylphenol under basic conditions (source ).

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

-

Acidic Hydrolysis :

Acetamide+H2OH+Carboxylic Acid+NH3 -

Basic Hydrolysis :

Acetamide+NaOH→Sodium carboxylate+NH3

This reactivity is consistent with acetamide derivatives in related 1,3,4-thiadiazoles (source ).

Reactivity of the Thiadiazole Ring

The 1,3,4-thiadiazole ring participates in electrophilic substitutions and ring-opening reactions:

Electrophilic Substitution

-

Nitration/Sulfonation : The electron-deficient thiadiazole ring undergoes nitration at position 5 under strong acidic conditions (source ).

-

Halogenation : Bromine or chlorine can substitute hydrogen atoms on the ring, enhancing bioactivity (source ).

Ring-Opening Reactions

Under reductive conditions (e.g., LiAlH₄), the thiadiazole ring opens to form thiol-containing intermediates, which can be further functionalized (source ).

Substituent-Dependent Modifications

The 4-ethylphenoxy group influences reactivity:

Oxidation of the Ethyl Group

-

Oxidation to Carboxylic Acid :

4-EthylphenoxyKMnO4,H+4-Carboxyphenoxy

This modification alters solubility and biological activity (source).

Electrophilic Aromatic Substitution

The para-ethyl group directs electrophiles (e.g., NO₂⁺) to the ortho and meta positions of the phenoxy ring (source ).

Comparative Reaction Data

The table below summarizes reaction outcomes for structurally related compounds:

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong oxidizers:

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce cytotoxic effects against several cancer cell lines, including:

- Breast Cancer Cells

- Liver Cancer Cells

The mechanism of action appears to involve the inhibition of key pathways involved in cell division and survival, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiadiazole derivatives are known for their broad-spectrum antimicrobial effects. In vitro studies have demonstrated that this compound can effectively inhibit the growth of various pathogenic bacteria and fungi. This suggests its potential use in treating infections caused by resistant strains .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of this compound have shown promise. In silico studies indicate that it may act as an inhibitor of enzymes involved in inflammatory processes, such as 5-lipoxygenase. This positions it as a potential therapeutic option for inflammatory diseases .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that could enhance its biological activity. Comparative studies with structurally similar compounds reveal variations in efficacy based on substituents:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiadiazol-2-yl)acetamide | Contains a chlorophenoxy group | Potentially enhanced antimicrobial activity |

| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Similar acetamide structure with thiazole | Different biological profile |

| 5-Aryl-1,3,4-thiadiazoles | Broader class with aryl groups | Diverse biological activities across substitutions |

These findings underscore the importance of structural modifications in optimizing therapeutic effects .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study: Anticancer Efficacy

A study assessed the compound's effects on breast cancer cell lines (e.g., MDA-MB-231). The results indicated significant growth inhibition rates exceeding 70% at specific concentrations compared to control groups treated with standard chemotherapeutics.

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against multidrug-resistant strains of bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) lower than those observed for conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to and modulating the activity of enzymes or receptors involved in disease pathways. In agricultural chemistry, it may inhibit key enzymes in plants or pests, leading to their death or reduced growth.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-methylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 2-(4-chlorophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- 2-(4-bromophenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Biological Activity

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure that includes an acetamide group linked to a thiadiazole moiety and a phenoxy group, which contributes to its lipophilicity and potential therapeutic efficacy .

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 277.34 g/mol

- Structural Characteristics : The presence of the thiadiazole ring is significant for its biological functions, as this moiety has been associated with various pharmacological activities .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Compounds with thiadiazole moieties have demonstrated significant antimicrobial properties. This compound is expected to exhibit similar effects due to its structural characteristics .

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and liver cancer cells. Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells by activating caspases .

- Anti-inflammatory Effects : The anti-inflammatory potential of compounds containing thiadiazole rings has been documented, suggesting that this compound may also possess similar properties .

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspase enzymes (caspases 3, 8, and 9), leading to programmed cell death .

- Inhibition of Cell Proliferation : By interfering with cellular signaling pathways essential for cell growth and division, this compound may effectively reduce tumor growth .

Comparative Analysis with Similar Compounds

To understand the potential applications and effectiveness of this compound further, it is useful to compare it with structurally related compounds.

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 2-(4-chlorophenoxy)-N-(5-methyl-1,3-thiadiazol-2-yl)acetamide | Contains a chlorophenoxy group instead of ethyl | Potentially enhanced antimicrobial activity due to chlorine substitution |

| N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | Similar acetamide structure with thiazole instead of thiadiazole | Different biological activity profile due to thiazole ring |

| 5-Aryl-1,3,4-thiadiazoles | A broader class of compounds featuring aryl groups | Diverse biological activities across different aryl substitutions |

This table illustrates how variations in substituents can lead to differences in biological activity and application potential within the thiadiazole family .

Case Studies

Several studies have evaluated the anticancer activity of thiadiazole derivatives similar to this compound:

- Study on Apoptosis Induction : A series of thiadiazole derivatives were synthesized and tested against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. Compounds demonstrated varying degrees of caspase activation and induced apoptosis in MCF7 cells .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiadiazole derivatives against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A two-step approach is common:

Core Thiadiazole Formation : React 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in anhydrous DMF under reflux to form the acetamide intermediate .

Phenoxy Group Introduction : Substitute the chloro group with 4-ethylphenol via a base-mediated reaction (e.g., K₂CO₃ in DMF at 80–100°C for 10–12 hours). Monitor reaction progress using TLC (hexane:ethyl acetate, 2:3) .

Key Considerations : Use inert atmosphere to prevent oxidation of the thiadiazole ring. Purify via recrystallization (ethanol/water) to isolate the final product.

Q. Basic: How should crystallographic data for this compound be refined to resolve structural ambiguities?

Answer:

Employ single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

- Collect high-resolution data (≤ 0.8 Å) to resolve electron density maps for the ethylphenoxy and thiadiazole moieties.

- Use ORTEP-3 for graphical representation of thermal ellipsoids, particularly to analyze torsional angles between the acetamide and phenoxy groups .

- Address disorder in the ethyl group using PART instructions in SHELXL .

Q. Advanced: How can contradictory bioactivity data between computational docking and experimental assays be resolved?

Answer:

Discrepancies often arise from solvation effects or conformational flexibility. Mitigate via:

MD Simulations : Perform molecular dynamics (e.g., GROMACS ) in explicit solvent to assess ligand-receptor stability .

SAR Analysis : Compare with analogs (e.g., flufenacet, ) to identify substituent effects on binding affinity .

Experimental Validation : Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving false positives from docking .

Q. Advanced: What strategies optimize the compound’s pharmacokinetic profile while retaining activity?

Answer:

Focus on prodrug design or structural modifications:

- Prodrug Approach : Introduce hydrolyzable groups (e.g., ester at the acetamide carbonyl) to enhance solubility. shows similar strategies for thiadiazole-containing drugs.

- Metabolic Stability : Replace the ethylphenoxy group with fluorinated analogs (e.g., 4-fluorophenoxy) to reduce CYP450-mediated degradation, as seen in flufenacet ().

- LogP Optimization : Use HPLC-measured logP values to balance lipophilicity (target ~2.5–3.5) for blood-brain barrier penetration .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- FT-IR : Confirm amide C=O stretch (~1678 cm⁻¹) and thiadiazole C=N absorption (~1624 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for phenoxy) and thiadiazole C-5 methyl (δ 2.4–2.6 ppm) .

- HRMS : Verify molecular ion [M+H]⁺ with < 2 ppm error.

Q. Advanced: How can crystallographic disorder in the ethylphenoxy moiety be modeled accurately?

Answer:

- Multi-Component Refinement : Split the ethyl group into two positions (A/B) with occupancy factors summing to 1. Use restraints (SIMU/DELU) to stabilize geometry .

- Hirshfeld Surface Analysis : Compare contact distances to resolve steric clashes with adjacent molecules .

- Low-Temperature Data : Collect data at 100 K to reduce thermal motion artifacts .

Q. Basic: What in vitro assays are suitable for preliminary antimicrobial evaluation?

Answer:

- Broth Microdilution (CLSI Guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC values ≤ 32 µg/mL as a threshold for activity .

- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects at 2× MIC over 24 hours .

Q. Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic environments?

Answer:

- Hammett Analysis : Correlate σ values of substituents (e.g., electron-withdrawing groups on phenoxy) with reaction rates in SNAr reactions.

- DFT Calculations : Compute Fukui indices to identify nucleophilic attack sites (e.g., thiadiazole C-2 position) .

- Experimental Validation : Compare hydrolysis rates in buffered solutions (pH 7.4 vs. 1.2) .

Q. Basic: How to troubleshoot low yields during the final coupling step?

Answer:

- Solvent Optimization : Switch from DMF to acetonitrile for better solubility of phenolic intermediates .

- Catalyst Addition : Use KI (10 mol%) to accelerate nucleophilic substitution .

- Temperature Control : Ensure reflux conditions are maintained (DMF: 153°C) to avoid incomplete reaction .

Q. Advanced: What computational tools predict metabolic pathways for this compound?

Answer:

Properties

Molecular Formula |

C13H15N3O2S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C13H15N3O2S/c1-3-10-4-6-11(7-5-10)18-8-12(17)14-13-16-15-9(2)19-13/h4-7H,3,8H2,1-2H3,(H,14,16,17) |

InChI Key |

GAHCZEDPZHOPGB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.